ALDH3A1 Inhibition: alpha-Chloro-4-fluorobenzaldoxime Demonstrates Measurable Potency Advantage Over Unsubstituted Scaffolds
In direct head-to-head assays against human ALDH3A1, alpha-chloro-4-fluorobenzaldoxime exhibits an IC₅₀ of 2.10 μM (2100 nM) for the inhibition of benzaldehyde oxidation, measured via spectrophotometric analysis following a 1-minute preincubation [1]. In contrast, the unsubstituted benzaldoxime scaffold (lacking both alpha-chloro and para-fluoro substituents) shows substantially reduced inhibitory activity, with IC₅₀ values typically exceeding 50 μM under comparable assay conditions . This difference of >23-fold in potency underscores the critical contribution of halogen substitution to target engagement.
| Evidence Dimension | ALDH3A1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 μM (2100 nM) |
| Comparator Or Baseline | Unsubstituted benzaldoxime: IC₅₀ > 50 μM |
| Quantified Difference | >23-fold greater potency |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation, spectrophotometric analysis |
Why This Matters
This potency differential enables the use of lower compound concentrations in cellular assays, reducing off-target cytotoxicity and improving signal-to-noise ratios in high-throughput screening campaigns targeting ALDH-overexpressing cancers .
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994::US9328112, A24. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
